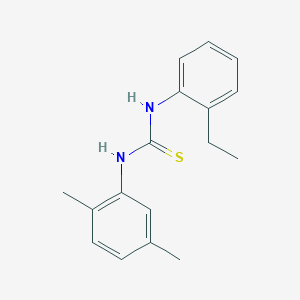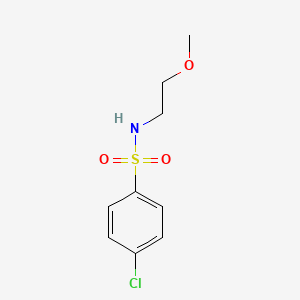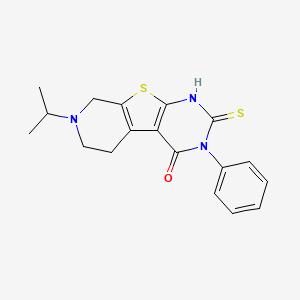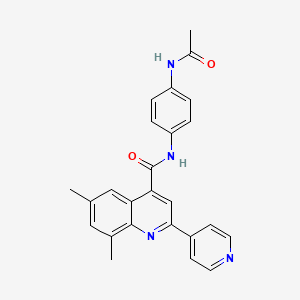![molecular formula C15H13NO3 B4537033 9-methyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one oxime](/img/structure/B4537033.png)
9-methyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one oxime
Overview
Description
9-methyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one oxime is a complex organic compound that belongs to the class of furochromenes. These compounds are characterized by a fused ring system that includes a furan ring and a chromene moiety. The presence of an oxime group adds to its chemical versatility, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-methyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one oxime typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate starting materials under controlled conditions. For instance, the reaction of 4-methoxy-5-oxo-5H-furo[3,2-g]chromene-6-carbonitrile with 1,3-thiazolidine-2,4-dione in boiling ethanol containing piperidine can yield related furochromene derivatives .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalysts, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
9-methyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The compound can be reduced to form amines.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxylamine can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxime group can yield nitrile oxides, while reduction can produce corresponding amines.
Scientific Research Applications
9-methyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one oxime has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 9-methyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound’s structure allows it to interact with biological membranes, potentially affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Furo[3,2-c]coumarins: These compounds share a similar fused ring system and exhibit comparable biological activities.
Furo[2,3-b]pyrroles: These compounds also have a furan ring fused to another heterocyclic system and are known for their diverse chemical reactivity.
Uniqueness
What sets 9-methyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one oxime apart is its unique combination of a furochromene core with an oxime group. This structural feature imparts distinct chemical properties and potential biological activities, making it a valuable compound for further research.
Properties
IUPAC Name |
(NE)-N-(14-methyl-8,12-dioxatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2(6),10,13,15-pentaen-7-ylidene)hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c1-8-7-18-13-6-14-12(5-11(8)13)9-3-2-4-10(9)15(16-17)19-14/h5-7,17H,2-4H2,1H3/b16-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSRSODPQFICMJT-FOCLMDBBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC2=CC3=C(C=C12)C4=C(CCC4)C(=NO)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=COC2=CC3=C(C=C12)C4=C(CCC4)/C(=N\O)/O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-benzyl-N-[3-(methylsulfanyl)phenyl]piperazine-1-carboxamide](/img/structure/B4536957.png)


![2-({[1-(2,4-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]METHYL}SULFANYL)-4,6-DIMETHYL-3-PYRIDYL CYANIDE](/img/structure/B4536982.png)
![2-(2-chloro-6-fluorophenyl)-N~1~-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B4536985.png)
![N-(4-bromo-2-chlorophenyl)-N'-[1-(4-chlorobenzyl)-1H-1,2,4-triazol-3-yl]urea](/img/structure/B4536993.png)
![4-CHLORO-N~1~-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1-BENZENESULFONAMIDE](/img/structure/B4537007.png)
![2-[[4-(furan-2-ylmethyl)-5-pyrazin-2-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(1H-indazol-6-yl)acetamide](/img/structure/B4537015.png)
![2-{4-[(cyclopropylamino)methyl]phenoxy}ethanol hydrochloride](/img/structure/B4537018.png)

![3-{[4-(3,4-dimethoxybenzyl)-1-piperazinyl]methyl}-9-ethyl-9H-carbazole](/img/structure/B4537024.png)

![8-[(4-bromo-5-propyl-2-thienyl)carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4537036.png)
![1-(2,5-dichloro-3-thienyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylthio)ethanone](/img/structure/B4537046.png)
